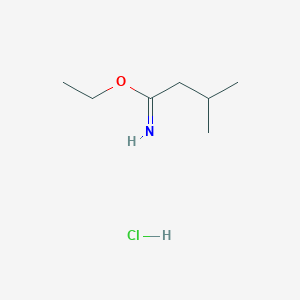

Ethyl 3-methylbutanecarboximidate hydrochloride

Description

Ethyl 3-methylbutanecarboximidate hydrochloride is a substituted imidate ester hydrochloride characterized by a branched alkyl chain (3-methylbutane) and an ethyl ester group. Its structure combines a carboximidate moiety (R–C(=NH)–O–) with a hydrochloride salt, enhancing solubility in polar solvents. This compound is primarily utilized in organic synthesis as an intermediate for forming amidines or protecting amines during multi-step reactions . Its reactivity stems from the imidate group, which can undergo nucleophilic substitution or hydrolysis under controlled conditions.

Properties

IUPAC Name |

ethyl 3-methylbutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVSYMXTFJYMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methylbutanecarboximidate hydrochloride can be synthesized through the reaction of ethyl 3-methylbutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The final product is often obtained through crystallization and drying processes to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 3-methylbutanecarboximidate hydrochloride can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted imidates or amidines.

Scientific Research Applications

Applications in Scientific Research

1. Organic Chemistry:

- Intermediate in Synthesis: Ethyl 3-methylbutanecarboximidate hydrochloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form new chemical bonds makes it essential for creating complex molecules.

- Reagent for Carbonyl Activation: The compound serves as a reagent for activating carbonyl groups, facilitating reactions that lead to the formation of amides and other derivatives.

2. Biological Applications:

- Modification of Biomolecules: In biological research, this compound is utilized to modify biomolecules such as proteins and nucleic acids. This modification is crucial for studying biological processes and developing therapeutic agents.

- Crosslinking Agents: It can also be employed as a crosslinking agent in the preparation of immunoconjugates, which are vital for targeted drug delivery systems in cancer therapy .

3. Industrial Applications:

- Production of Specialty Chemicals: this compound is used in the production of specialty chemicals, where it acts as a reagent in various industrial processes, enhancing efficiency and yield.

- Catalyst Role: The compound may also play a role as a catalyst in certain reactions, promoting desired chemical transformations while minimizing by-products.

Mechanism of Action

The mechanism of action of ethyl 3-methylbutanecarboximidate hydrochloride involves its ability to act as an electrophile in chemical reactions. The imidate group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-methylbutanecarboximidate hydrochloride with analogous compounds, focusing on synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Synthetic Routes: Ethyl 3-methylbutanecarboximidate HCl is synthesized via carbodiimide-mediated coupling, analogous to glycine ethyl ester hydrochloride preparations (e.g., using EDC·HCl and triethylamine) . In contrast, H-7 hydrochloride involves sulfonylation of isoquinoline derivatives, reflecting its specialized role in kinase inhibition .

Reactivity :

- The imidate group in the target compound allows nucleophilic attack at the electrophilic carbon, enabling amidine formation. This contrasts with sulfonamide-based H-7, which relies on hydrogen-bonding interactions for enzyme inhibition .

Solubility and Stability: Ethyl 3-methylbutanecarboximidate HCl exhibits higher aqueous solubility than methyl-substituted esters (e.g., Methyl decanoate, logP ~4.2) due to its ionic hydrochloride group . Stability in acidic conditions is superior to glycine ethyl ester HCl, which hydrolyzes readily at neutral pH .

Pharmacological Relevance: Unlike H-7 or H-89 (a bromocinnamyl derivative), the target compound lacks documented kinase inhibitory activity. Its utility lies in non-pharmacological applications, such as polymer chemistry or as a protecting group .

Research Findings and Data Trends

Table 2: Physicochemical Data from Reference Tables

Critical Analysis

- Hydrolysis Sensitivity: Ethyl 3-methylbutanecarboximidate HCl degrades faster in aqueous environments than methyl decanoate, limiting its environmental persistence .

- Thermal Stability: The compound’s branched structure confers higher thermal stability (boiling point ~220°C) compared to linear esters like methyl decanoate (224°C), but lower than aromatic sulfonamides like H-7 (>300°C) .

Biological Activity

Ethyl 3-methylbutanecarboximidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways that typically involve the reaction of ethyl 3-methylbutanoate with appropriate amines under acidic conditions. The synthesis process can be optimized to yield high purity and yield, which is crucial for subsequent biological evaluations.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Its derivatives have shown potential antibacterial activity, making it a candidate for further investigation in infectious disease treatment.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and bacterial proliferation.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound demonstrated an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent.

-

Antibacterial Effects :

- In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics.

-

Enzyme Inhibition Studies :

- Molecular docking studies revealed that this compound binds effectively to the active sites of enzymes such as cyclooxygenases (COX-1 and COX-2), suggesting its potential role as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Induction of Apoptosis : The compound appears to initiate programmed cell death in cancer cells through mitochondrial pathways.

- Disruption of Bacterial Cell Wall Synthesis : Its antibacterial properties may stem from interference with the synthesis of critical components in bacterial cell walls.

- Inhibition of Pro-inflammatory Cytokines : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators, providing therapeutic benefits in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.